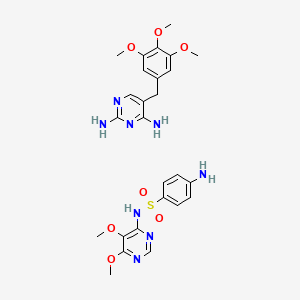
Tridoxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tridoxine” is a combination of two antimicrobial agents: sulfadoxine and trimethoprim. This combination is widely used in veterinary medicine and for the treatment of various bacterial infections in humans. Sulfadoxine is a long-acting sulfonamide, while trimethoprim is a dihydrofolate reductase inhibitor. Together, they exhibit a synergistic effect, enhancing their antibacterial efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfadoxine is synthesized through the reaction of 4-aminobenzenesulfonamide with 5,6-dimethoxy-2,4-dihydroxypyrimidine under acidic conditions. Trimethoprim is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with 2,4-diaminopyrimidine in the presence of a base .
Industrial Production Methods
The industrial production of sulfadoxine and trimethoprim involves large-scale chemical synthesis followed by purification processes such as crystallization and recrystallization. The final products are then mixed in a specific ratio to form the combination drug .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfadoxine and trimethoprim undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions are common for both compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used.
Major Products Formed
Oxidation: Oxidized derivatives of sulfadoxine and trimethoprim.
Reduction: Reduced forms of the parent compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tridoxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfonamide and dihydrofolate reductase inhibitor interactions.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Widely used in the treatment of bacterial infections, including respiratory and urinary tract infections, as well as malaria.
Industry: Employed in veterinary medicine for the treatment of infections in livestock.
Mécanisme D'action
The mechanism of action of sulfadoxine mixture with trimethoprim involves the inhibition of folic acid synthesis in bacteria. Sulfadoxine inhibits the enzyme dihydropteroate synthetase, preventing the conversion of para-aminobenzoic acid to dihydropteroate. Trimethoprim inhibits dihydrofolate reductase, blocking the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition results in the depletion of folic acid, which is essential for bacterial DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim.
Pyrimethamine: Often combined with sulfadoxine for the treatment of malaria.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis
Uniqueness
The combination of sulfadoxine and trimethoprim is unique due to its long-acting nature and synergistic effect, which enhances its antibacterial efficacy. This combination is particularly effective against a wide range of bacterial infections and is commonly used in both human and veterinary medicine .
Propriétés
Numéro CAS |
39295-60-8 |
|---|---|
Formule moléculaire |
C26H32N8O7S |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C12H14N4O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
Clé InChI |
OLGCJTRSPFQVOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
39295-60-8 |
Synonymes |
Borgal Ro 6-2153 tridoxine trimethoprim - sulfadoxine trimethoprim, sulfadoxine drug combination trimethoprim-sulfadoxine trimethoprim-sulfadoxine drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















